molecular formula C20H29NO5 B14778517 tert-Butyl (r)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate

tert-Butyl (r)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate

Cat. No.: B14778517
M. Wt: 363.4 g/mol
InChI Key: GQSXJAJHFGIAJQ-UHFFFAOYSA-N
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Description

®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is widely used to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve efficiency and yield. The process generally includes the purification of the product using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various nucleophiles such as amines or alcohols

Major Products Formed

Scientific Research Applications

®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, allowing for the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE is unique due to its specific structure, which includes a phenyl group and a Boc-protected amino group. This combination makes it particularly useful in peptide synthesis and medicinal chemistry, where selective protection and deprotection of functional groups are crucial .

Biological Activity

tert-Butyl (r)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate, commonly referred to as Boc-R-Phe, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its structure includes a tert-butoxycarbonyl (Boc) protective group, which is crucial for the stability and reactivity of the amino group in various biological applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H25N1O5C_{15}H_{25}N_{1}O_{5} with a molecular weight of 301.37 g/mol. The compound features a phenyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC15H25N1O5
Molecular Weight301.37 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The Boc group facilitates the compound's stability and solubility, enhancing its bioavailability.

  • Amino Acid Transport : Research indicates that compounds similar to Boc-R-Phe can act as substrates for amino acid transport systems. They may enter cells via system A transporters, which are responsible for the uptake of small neutral amino acids .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, leading to altered metabolic pathways. This can be particularly relevant in cancer therapy where metabolic reprogramming is a hallmark of tumor growth .

Case Studies

Several studies have evaluated the effects of related compounds on various biological systems:

  • Study on Gliosarcoma Cells : In vitro assays demonstrated that compounds with similar structures could effectively inhibit gliosarcoma cell proliferation by interfering with amino acid transport mechanisms. The study reported significant tumor uptake ratios, suggesting potential therapeutic applications in oncology .
  • N-Boc Protection Studies : The efficiency of N-Boc protection methods has been explored extensively, indicating that the protective group enhances the stability of amine-containing compounds during synthesis and biological evaluation .

Table 2: Summary of Biological Studies

Study FocusFindings
Gliosarcoma Cell LinesSignificant inhibition of cell proliferation
Amino Acid TransportEnhanced uptake via system A transport
Enzyme InteractionPotential inhibition observed in metabolic pathways

Properties

Molecular Formula

C20H29NO5

Molecular Weight

363.4 g/mol

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate

InChI

InChI=1S/C20H29NO5/c1-19(2,3)25-17(23)15(21-18(24)26-20(4,5)6)12-13-16(22)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)

InChI Key

GQSXJAJHFGIAJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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